![molecular formula C8H15NO3 B8806068 Octahydroindolizine-1,2,8-triol](/img/structure/B8806068.png)
Octahydroindolizine-1,2,8-triol
Overview
Description
Octahydroindolizine-1,2,8-triol is a natural product found in Astragalus oxyphysus and Swainsona galegifolia with data available.
Scientific Research Applications
Anticancer Activity
Octahydroindolizine-1,2,8-triol has been investigated for its efficacy against various cancer types. Studies indicate that derivatives of indole compounds exhibit potent growth inhibition in several cancer cell lines. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis and inhibit cell proliferation through various pathways, including the regulation of apoptotic proteins and cell cycle arrest mechanisms.
- Case Study : A study published in MDPI demonstrated that structural modifications of indole derivatives significantly enhanced their anticancer activity against breast and prostate cancer cell lines. The IC50 values observed were considerably lower than those of conventional chemotherapeutics, indicating a promising therapeutic potential.
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of this compound:
- Mechanism : The compound appears to mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's.
- Case Study : In an animal model study, treatment with this compound resulted in improved cognitive function and reduced markers of neuroinflammation compared to control groups.
Antimicrobial Applications
The antimicrobial properties of this compound have garnered attention due to its potential use in treating infections caused by resistant bacterial strains.
- Mechanism of Action : Preliminary studies suggest that the compound disrupts bacterial cell membranes and inhibits key metabolic pathways essential for bacterial survival.
- Case Study : Research indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents.
Data Summary
The following table summarizes the biological activities and mechanisms associated with this compound:
Biological Activity | Mechanism of Action | Reference |
---|---|---|
Anticancer | Induces apoptosis; inhibits cell proliferation | MDPI Study |
Neuroprotection | Reduces neuroinflammation; mitigates oxidative stress | Animal Model Study |
Antimicrobial | Disrupts bacterial membranes; inhibits metabolic pathways | Preliminary Studies |
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol |
InChI |
InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2 |
InChI Key |
FXUAIOOAOAVCGD-UHFFFAOYSA-N |
SMILES |
C1CC(C2C(C(CN2C1)O)O)O |
Canonical SMILES |
C1CC(C2C(C(CN2C1)O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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